molecular formula C17H12N4OS B12605728 5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione CAS No. 917461-46-2

5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B12605728
CAS No.: 917461-46-2
M. Wt: 320.4 g/mol
InChI Key: MBTYARMQFJKYNM-UHFFFAOYSA-N
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Description

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a pyrazole ring fused with an oxadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of 1,3-diphenylpyrazole with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways: It modulates signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Diphenylpyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone
  • (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones

Uniqueness

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione stands out due to its unique combination of a pyrazole and oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .

Properties

CAS No.

917461-46-2

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C17H12N4OS/c23-17-19-18-16(22-17)14-11-21(13-9-5-2-6-10-13)20-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,23)

InChI Key

MBTYARMQFJKYNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3=NNC(=S)O3)C4=CC=CC=C4

Origin of Product

United States

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